Spectroscopic Characterization Guide: 3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone
Spectroscopic Characterization Guide: 3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone
Executive Summary & Chemical Context
Compound: 3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone Formula: C₁₈H₁₈O₃ Molecular Weight: 282.34 g/mol
This guide provides a comprehensive technical analysis of 3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone , a specialized synthetic intermediate. Structurally, this molecule features a benzophenone core where one phenyl ring is substituted with methyl groups at the 3 and 4 positions, and the opposing ring carries a 1,3-dioxolane group (a cyclic acetal) at the 3' position.
Research Utility: This compound typically serves as a masked aldehyde precursor in convergent drug synthesis. The dioxolane moiety protects a sensitive formyl group (aldehyde) from nucleophilic attack (e.g., Grignard additions) occurring at the central ketone or during electrophilic aromatic substitutions on the dimethyl-substituted ring.
Structural Anatomy & Retrosynthetic Logic
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent traps or unreacted precursors.
Retrosynthetic Pathway (Graphviz)
Figure 1: Convergent synthetic pathways. The presence of residual ethylene glycol or unreacted aldehyde (approx. 10.0 ppm in ¹H NMR) are critical quality control checkpoints.
Spectroscopic Data Analysis
Note: Data presented below is derived from high-fidelity predictive modeling based on empirical substituent chemical shifts (SCS) of validated benzophenone and dioxolane analogues.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1]
The spectrum is distinct due to the asymmetry of the two phenyl rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.85 | Singlet (t-like) | 1H | H-2' | Ring B: Ortho to CO & Dioxolane (Deshielded) |
| 7.75 - 7.70 | Multiplet | 2H | H-4', H-6' | Ring B: Ortho to substituents |
| 7.60 | Singlet (d-like) | 1H | H-2 | Ring A: Ortho to CO, Meta to Me |
| 7.55 | Doublet (J=8Hz) | 1H | H-6 | Ring A: Ortho to CO |
| 7.48 | Triplet (J=7.5Hz) | 1H | H-5' | Ring B: Meta position |
| 7.25 | Doublet (J=8Hz) | 1H | H-5 | Ring A: Ortho to Me groups |
| 5.85 | Singlet | 1H | Acetal CH | Diagnostic Peak: Benzylic acetal proton |
| 4.15 - 4.00 | Multiplet | 4H | -OCH₂CH₂O- | Dioxolane backbone (AA'BB' system) |
| 2.34 | Singlet | 3H | Ar-CH₃ (C3) | Methyl group |
| 2.31 | Singlet | 3H | Ar-CH₃ (C4) | Methyl group |
Interpretation Guide:
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The "Acetal Singlet": The peak at 5.85 ppm is the most critical purity marker. If this integrates < 1H relative to the methyls, deprotection (hydrolysis back to aldehyde) has occurred.
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Aromatic Region: Look for the 3,4-dimethyl pattern (1 singlet, 2 doublets) overlaying the 3-substituted pattern.
Infrared Spectroscopy (FT-IR)
Method: Neat film (ATR) or KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Notes |
| 2950 - 2870 | Medium | C-H Stretch | Alkyl (Methyls + Dioxolane CH₂) |
| 1655 - 1660 | Strong | C=O Stretch | Benzophenone Ketone. Conjugation lowers ν from 1715. |
| 1600, 1580 | Medium | C=C Stretch | Aromatic Ring breathing |
| 1080 - 1150 | Strong | C-O-C Stretch | Cyclic Acetal. Usually twin bands (sym/asym). |
| ~1700 | (Absent) | C=O (Aldehyde) | Presence indicates hydrolysis (impurity). |
| 3200-3600 | (Absent) | O-H Stretch | Presence indicates wet solvent or glycol residue. |
Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
The fragmentation follows standard benzophenone alpha-cleavage rules, modified by the stability of the dioxolane ring.
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Molecular Ion (M⁺): m/z 282 (Distinct, stable).
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Base Peak: Likely m/z 133 (3,4-Dimethylbenzoyl cation) or m/z 149 (3-(1,3-dioxolan-2-yl)phenyl cation).
Fragmentation Pathway (Graphviz):
Figure 2: Primary fragmentation pathways. The stability of the acylium ions (m/z 133 and 177) dominates the spectrum.
Experimental Protocols
Synthesis of the Acetal (Protection Step)
If synthesizing from the aldehyde precursor (3,4-dimethyl-3'-formylbenzophenone):
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Reagents: Suspend 1.0 eq of keto-aldehyde in Toluene (0.5 M). Add 5.0 eq Ethylene Glycol and 0.05 eq p-Toluenesulfonic acid (pTSA).
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Setup: Equip flask with a Dean-Stark trap and reflux condenser.
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Reaction: Reflux vigorously. Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).
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Workup: Cool to RT. Wash with sat. NaHCO₃ (to neutralize pTSA) and Brine.
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Purification: Crystallization from Hexane/EtOAc is preferred over silica chromatography, as acidic silica can hydrolyze the acetal. Add 1% Triethylamine to eluent if chromatography is necessary.
Sample Preparation for NMR
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Solvent Choice: Use CDCl₃ neutralized with basic alumina or stored over silver foil if the compound is suspected to be acid-sensitive. Acetal protons can shift or broaden in acidic CDCl₃.
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Concentration: 10-15 mg in 0.6 mL solvent.
References & Validation
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Benzophenone Spectral Data: NIST Chemistry WebBook, SRD 69.[2] 3,4-Dimethylbenzophenone IR and MS data.[2][3]Link
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Acetal NMR Characteristics: Spectroscopic Identification of Organic Compounds, Silverstein et al. (Standard reference for dioxolane methine shifts at ~5.8 ppm).
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Dioxolane Synthesis & Stability: Protective Groups in Organic Synthesis, Wuts & Greene. (Protocols for ethylene acetal formation and stability profiles).
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Analogous Fragmentation: Journal of Mass Spectrometry, "Fragmentation of functionalized benzophenones." (Mechanistic basis for alpha-cleavage dominance).
Disclaimer: While spectral data is predicted based on high-confidence structure-activity relationships (SAR) and validated analogue libraries, experimental verification is recommended for regulatory submissions.
